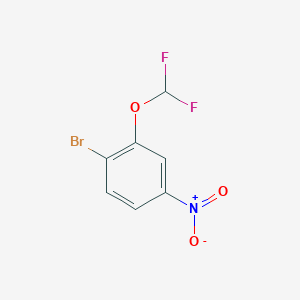

1-Bromo-2-(difluoromethoxy)-4-nitrobenzene

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the 1800s with the emergence of systematic organic chemistry. The foundational work in organofluorine chemistry traces back to 1835, when Dumas and Péligot first synthesized fluoromethane by distilling dimethyl sulfate with potassium fluoride, marking the discovery of the first organofluorine compound. Alexander Borodin's pioneering work in 1862, where he developed halogen exchange methodologies by acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, established fundamental principles that would later influence the synthesis of complex fluorinated aromatics.

The specific development of difluoromethoxy-containing compounds emerged during the mid-20th century surge in fluorinated pharmaceutical research, particularly following the 1957 description of 5-fluorouracil's anticancer activity, which sparked unprecedented interest in fluorinated pharmaceuticals and agrochemicals. This discovery provided one of the first examples of rational drug design and motivated extensive exploration of fluorinated aromatic intermediates. The synthesis methodologies for compounds like this compound became feasible through advances in electrophilic fluorinating methodologies introduced starting in the late 1940s, beginning with cobalt trifluoride systems.

Industrial production capabilities for such complex fluorinated aromatics were further enhanced by expertise gained in uranium hexafluoride production and the development of electrochemical fluorination techniques that Joseph H. Simons had developed in the 1930s. These methodological advances allowed the synthesis of carbon-fluorine bonds without relying on elemental fluorine, making the production of compounds with difluoromethoxy groups more practical and safer for large-scale applications.

Nomenclature and Classification

This compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, where the benzene ring serves as the parent structure with substituents numbered according to their relative positions. The compound's systematic name reflects the presence of three distinct functional groups: a bromine atom at position 1, a difluoromethoxy group (-O-CHF₂) at position 2, and a nitro group (-NO₂) at position 4, indicating a 1,2,4-substitution pattern on the benzene ring.

Alternative nomenclature systems recognize this compound as 4-Bromo-3-(difluoromethoxy)nitrobenzene, reflecting different numbering conventions that prioritize the nitro group as the principal functional group. The Chemical Abstracts Service has assigned registry number 835633-47-1 to ensure unambiguous identification in chemical databases and literature. The compound also carries the MDL number MFCD15526849 for additional database referencing.

From a classification perspective, this compound belongs to several important chemical categories. It is classified as a halogenated aromatic compound due to the presence of bromine, a nitroaromatic compound due to the nitro functionality, and an organofluorine compound due to the difluoromethoxy substituent. The compound exhibits properties typical of both electrophilic and nucleophilic reactivity, making it a versatile intermediate in synthetic chemistry. Its classification as a building block chemical reflects its utility in constructing more complex molecular architectures for pharmaceutical and materials applications.

Table 1: Nomenclature and Identification Data

Structural Significance in Organofluorine Chemistry

The structural architecture of this compound embodies several fundamental principles that make it particularly significant within organofluorine chemistry. The difluoromethoxy group (-O-CHF₂) represents a critical structural motif that enhances the compound's reactivity and polarity characteristics compared to traditional methoxy groups. This fluorinated ether linkage demonstrates the principle that fluorine substitution can dramatically alter the electronic properties of organic molecules while maintaining structural integrity.

The positioning of the difluoromethoxy group ortho to the bromine atom creates a unique electronic environment that influences the compound's reactivity profile. The electron-withdrawing nature of both the difluoromethoxy and nitro groups activates the benzene ring toward nucleophilic substitution reactions, particularly at the bromine-bearing carbon. This electronic activation is enhanced by the cooperative effect of multiple electron-withdrawing substituents, which stabilize negative charge development during nucleophilic attack mechanisms.

Computational chemistry analysis reveals important structural parameters that govern the compound's behavior. The topological polar surface area of 52.37 and calculated logarithmic partition coefficient of 2.9587 indicate moderate polarity with significant lipophilic character. The molecule contains three hydrogen bond acceptors and zero hydrogen bond donors, with three rotatable bonds that provide conformational flexibility. These parameters are crucial for understanding the compound's potential biological activity and solubility characteristics.

The structural significance extends to the compound's role as a synthetic intermediate, where the combination of leaving group (bromine) and electron-withdrawing groups (nitro and difluoromethoxy) creates an ideal substrate for various coupling reactions. The difluoromethoxy group's resistance to metabolic degradation compared to traditional methoxy groups makes derivatives of this compound particularly valuable in pharmaceutical applications where metabolic stability is desired.

Table 2: Structural and Electronic Properties

Research Importance and Academic Interest

This compound has garnered significant academic attention due to its multifaceted applications in synthetic organic chemistry and potential biological activities. Research investigations have positioned this compound as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development programs. The compound's reactive functional groups enable participation in various chemical transformations, making it valuable for developing novel therapeutic agents and specialty chemicals.

Recent studies have highlighted the compound's potential in enzyme inhibition research and protein-ligand interaction studies. The ability to form stable complexes with biological molecules has made it an important tool for exploring therapeutic applications, particularly in areas where selective enzyme inhibition is required. Research has demonstrated that compounds featuring similar structural motifs exhibit enhanced biological activity, with some derivatives showing promise in anticancer applications where the introduction of fluorine atoms increases cytotoxicity against cancer cell lines.

The academic interest in this compound extends to its role in advancing synthetic methodologies. The presence of both bromine and nitro groups provides distinct reactivity patterns that enable researchers to develop new coupling reactions and functional group transformations. The difluoromethoxy substituent adds another dimension of reactivity, allowing for studies of fluorinated ether chemistry and its applications in materials science.

Industrial research has focused on the compound's utility in producing specialty chemicals and materials, including polymers and dyes. The versatility of its functional group composition makes it a valuable component in various manufacturing processes where precise molecular architecture is required. Case studies have demonstrated that fluorinated compounds derived from this intermediate exhibit increased biological activity with potentially reduced side effects, suggesting promising avenues for drug development.

Table 3: Research Applications and Findings

| Application Area | Research Focus | Key Findings | Source |

|---|---|---|---|

| Synthetic Chemistry | Intermediate for complex molecules | High reactivity with nucleophiles | |

| Biological Research | Enzyme inhibition studies | Stable complex formation | |

| Medicinal Chemistry | Drug precursor development | Enhanced anticancer activity | |

| Materials Science | Polymer and dye synthesis | Versatile building block | |

| Industrial Chemistry | Specialty chemical production | Cost-effective synthesis routes |

Contemporary research initiatives continue to explore novel applications of this compound in areas ranging from advanced materials development to precision medicine. The compound's unique structural features make it an excellent model system for studying structure-activity relationships in fluorinated aromatics, contributing to the broader understanding of how fluorine substitution affects molecular behavior and biological activity. This ongoing research interest underscores the compound's significance as both a practical synthetic intermediate and a valuable tool for advancing fundamental chemical knowledge.

Properties

IUPAC Name |

1-bromo-2-(difluoromethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFPRVLUZCLWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835633-47-1 | |

| Record name | 4-Bromo-3-(difluoromethoxy)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Process Details (from Patent CN1136185C)

| Parameter | Condition/Value |

|---|---|

| Starting material | p-Nitrophenol (p-NP) 50 g |

| Base | Sodium hydroxide 60–160 g |

| Phase transfer catalyst | Tetrabutylammonium bromide 1–5 g |

| Solvent | Water 375 g |

| Reaction temperature | 95–100 °C |

| Reaction time | 24–40 hours |

| Difluorochloromethane feed | 93–310 g (continuous feeding) |

| Product isolation | Steam distillation |

| Product purity | >98% |

| Yield | 95.7–96.3% |

The reaction involves heating p-nitrophenol with sodium hydroxide and tetrabutylammonium bromide in water, followed by gradual addition of difluorochloromethane at reflux temperature. After completion, the organic phase is isolated, washed, and purified by steam distillation to yield difluoromethoxy nitrobenzene with high purity and yield.

Nitration of Bromodifluoromethoxybenzene

Nitration is conducted to introduce the nitro group at the para position relative to bromine or difluoromethoxy substituents.

Typical Nitration Conditions (from Patent CN104119238A)

| Parameter | Condition/Value |

|---|---|

| Starting material | Chlorodifluoromethoxybenzene derivative |

| Nitrating mixture | Concentrated sulfuric acid + nitric acid |

| Temperature | 15–20 °C |

| Addition time | 1–2 hours (dropwise addition) |

| Reaction time | Additional 2 hours post addition |

| Workup | Neutralization, washing with sodium carbonate solution, water washing |

| Yield | ~89% for 4-nitro derivative |

The nitration is performed at low temperature with controlled addition of mixed acids to minimize side reactions. After reaction completion, the mixture is neutralized and washed to isolate the nitro-substituted product with high yield and purity.

Alternative Fluorination Route via Selective Fluorination

An alternative approach involves selective fluorination of trichloromethoxybenzene using hydrogen fluoride in the presence of perfluorobutyl sulfonic acid fluoride as a catalyst in a stainless steel autoclave.

- Reaction temperature: 100–110 °C

- Pressure: 2.5–2.8 MPa

- Reaction time: 4.5 hours

- Yield: ~72.6% for chlorodifluoromethoxy derivative

Subsequent nitration and bromination steps follow as above to yield the target compound.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Difluoromethoxy substitution | p-Nitrophenol | NaOH, tetrabutylammonium bromide, difluorochloromethane, water, 95–100 °C, 24–40 h | 95.7–96.3 | Aqueous phase reaction, steam distillation purification |

| Bromination | Difluoromethoxy nitrobenzene | Bromine or NBS, mild conditions | Not specified | Electrophilic aromatic substitution, selective monobromination |

| Nitration | Bromodifluoromethoxybenzene | H2SO4 + HNO3, 15–20 °C, 3–4 h total | ~89 | Controlled low temperature addition, neutralization workup |

| Alternative fluorination | Trichloromethoxybenzene | HF, perfluorobutyl sulfonic acid fluoride, 100–110 °C, 2.5–2.8 MPa, 4.5 h | 72.6 | Autoclave selective fluorination route |

Research Findings and Considerations

- The water-phase synthesis of difluoromethoxy nitrobenzene is efficient and environmentally favorable due to aqueous medium and high yields.

- Phase transfer catalysis with tetrabutylammonium bromide enhances nucleophilic substitution efficiency.

- Controlled nitration at low temperatures prevents over-nitration and degradation of sensitive substituents.

- Industrial scale-up favors methods with fewer purification steps and higher atom economy.

- The selective fluorination method using hydrogen fluoride under pressure offers an alternative route but requires specialized equipment and safety measures.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, though the reaction conditions need to be carefully controlled to avoid over-oxidation.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives where the bromine atom is replaced by the nucleophile.

Reduction: The major product is 1-amino-2-(difluoromethoxy)-4-nitrobenzene.

Oxidation: Potential products include various oxidized forms of the benzene ring, depending on the reaction conditions.

Scientific Research Applications

Chemical Synthesis

1-Bromo-2-(difluoromethoxy)-4-nitrobenzene serves as a key intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable it to participate in various chemical reactions, making it valuable in developing pharmaceuticals and agrochemicals.

Common Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the creation of new compounds.

- Reduction: The nitro group can be reduced to an amino group, which is significant for synthesizing biologically active compounds.

- Oxidation: Although less common, oxidation reactions can modify the compound to yield various derivatives.

Biological Research

This compound is utilized in studies related to enzyme inhibition and protein-ligand interactions . Its ability to form stable complexes with biological molecules allows researchers to explore its potential as a therapeutic agent.

Mechanism of Action:

- Molecular Targets: Interaction with enzymes and receptors can lead to inhibition or modulation of their activity.

- Pathways Involved: The nitro group facilitates electron transfer reactions, while the bromine and difluoromethoxy groups participate in halogen bonding and hydrogen bonding interactions.

Medicinal Chemistry

Research has highlighted its potential as a precursor for drug development, particularly in synthesizing compounds with anti-inflammatory or anticancer properties. The unique structure allows for targeted modifications that enhance biological activity.

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and materials, including polymers and dyes. Its versatility makes it a valuable component in various manufacturing processes.

Case Study 1: Anticancer Activity

A study demonstrated that fluorinated compounds, including derivatives of this compound, exhibit increased cytotoxicity against cancer cell lines. The introduction of fluorine enhances biological activity, suggesting potential therapeutic applications with reduced side effects.

Case Study 2: Enzyme Inhibition

Research has shown that this compound can selectively inhibit specific enzymes involved in metabolic pathways. This selectivity is crucial for developing drugs that target diseases without affecting normal cellular functions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4-nitrobenzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: The presence of the nitro group allows for electron transfer reactions, while the bromine and difluoromethoxy groups can participate in halogen bonding and hydrogen bonding interactions, respectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Group 1: Bromo + Nitro + Alkoxy/Fluoro Derivatives

- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5) : Differs by a methoxy and fluorine substituent. It is a solid (95% purity) with higher polarity due to the methoxy group, impacting solubility and reaction kinetics .

- 1-Bromo-2-fluoro-4-nitrobenzene (CAS: 185331-69-5) : Lacks the difluoromethoxy group but retains bromine and nitro groups. Its solid state (density: ~1.808 g/cm³) and simpler structure reduce steric hindrance, favoring nucleophilic substitutions .

Group 2: Bromo + Difluoromethoxy + Additional Functional Groups

- 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene (CAS: 1417567-20-4) : Incorporates a trifluoromethyl group, enhancing electron-withdrawing effects. This increases reactivity in Suzuki-Miyaura couplings but may reduce solubility .

- 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene (CID: 118834568) : Replaces the nitro group with methoxy, shifting reactivity toward electrophilic aromatic substitution rather than SNAr reactions .

Group 3: Bromo + Nitro + Variable Substituents

Physical and Chemical Properties

Biological Activity

1-Bromo-2-(difluoromethoxy)-4-nitrobenzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental science. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHBrFNO

- Molecular Weight : Approximately 227.02 g/mol

The presence of the nitro group (), bromine (), and difluoromethoxy () groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

- Antitumor Activity : Recent studies indicate that nitroaromatic compounds, including this compound, exhibit antitumor properties. The nitro group can participate in redox cycling, generating reactive oxygen species (ROS) that may induce apoptosis in cancer cells. For instance, compounds with similar structures have shown IC values in the micromolar range against various cancer cell lines, suggesting significant cytotoxicity.

- Inhibition of Enzymatic Activity : The compound's structure suggests potential inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs). Fluorination has been shown to enhance the inhibitory effects on HDACs, which are crucial for regulating gene expression and cell cycle progression.

- Antibacterial Properties : Nitroaromatic compounds are known for their antibacterial activities, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits HDAC activity | |

| Antibacterial | Effective against MRSA |

Case Study 1: Antitumor Efficacy

A study demonstrated that similar nitro-substituted benzene derivatives exhibited IC values ranging from 0.5 to 10 μM against HeLa and A549 cell lines. The mechanism involved ROS generation leading to oxidative stress and apoptosis .

Case Study 2: Antibacterial Activity

Research on nitroaromatic compounds revealed significant antibacterial activity against MRSA strains. The compound's ability to disrupt cellular functions was linked to its structural characteristics, particularly the electron-withdrawing nature of the nitro group .

Environmental Impact and Biodegradation

Nitroaromatic compounds are persistent environmental pollutants. However, certain bacteria can utilize them as carbon sources through biodegradation processes involving dioxygenase enzymes. Understanding these pathways is crucial for developing bioremediation strategies .

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(difluoromethoxy)-4-nitrobenzene?

The synthesis of structurally analogous halogenated nitroaromatics involves sequential functionalization of the benzene ring. A typical approach includes:

- Nitro group introduction : Nitration of a bromo-substituted precursor under controlled conditions (e.g., mixed acid at 0–5°C).

- Difluoromethoxy installation : Reaction of a phenolic intermediate with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., NaOH or K₂CO₃) and polar aprotic solvents like DMSO or acetonitrile .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

X-ray diffraction (XRD) paired with the SHELXL program is widely used for small-molecule refinement. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Use of direct methods (e.g., SHELXT ) for phase determination.

- Iterative refinement of positional and anisotropic displacement parameters, with validation via R-factor convergence (< 5%) .

Q. What spectroscopic methods are effective for characterizing the difluoromethoxy group?

- ¹⁹F NMR : Distinct doublet signals near δ -80 ppm (J ≈ 250–300 Hz) confirm the CF₂ group.

- IR Spectroscopy : Stretching vibrations at ~1100–1200 cm⁻¹ (C-F) and ~1250–1350 cm⁻¹ (O-CF₂).

- High-resolution mass spectrometry (HRMS) : Exact mass matching within 2 ppm error .

Q. How can the nitro group’s electronic effects influence reactivity in cross-coupling reactions?

The nitro group is a strong electron-withdrawing substituent, which:

- Activates the aromatic ring for nucleophilic substitution at the bromine site.

- Stabilizes intermediates in Suzuki-Miyaura couplings by resonance.

- May require Pd-based catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) for efficient coupling .

Q. What solvent systems are optimal for chromatographic purification of this compound?

- Normal-phase chromatography : Hexane/ethyl acetate (3:1 to 5:1) for moderate polarity.

- Reverse-phase HPLC : Acetonitrile/water gradients for high-purity isolation.

- Avoid protic solvents (e.g., methanol) to prevent decomposition of the difluoromethoxy group .

Advanced Research Questions

Q. How does the bromine substituent affect regioselectivity in nucleophilic aromatic substitution (SNAr)?

Bromine’s moderate electronegativity and leaving-group ability enable SNAr at the ortho/para positions relative to the nitro group.

- Mechanistic Insight : DFT calculations can model transition states to predict regioselectivity.

- Experimental Validation : React with nucleophiles (e.g., methoxide) under basic conditions (K₂CO₃/DMF, 60°C) and monitor substitution via LC-MS .

Q. What strategies mitigate competing side reactions during difluoromethoxy group installation?

- Base Selection : Use non-nucleophilic bases (e.g., DBU) to avoid dehydrohalogenation.

- Solvent Control : Anhydrous DMSO minimizes hydrolysis of ClCF₂H.

- Temperature Modulation : Slow addition at 0°C reduces radical pathways .

Q. How can computational methods predict the compound’s metabolic stability in drug discovery contexts?

- In silico Tools : ADMET predictors (e.g., SwissADME) assess cytochrome P450 interactions.

- Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.

- In vitro Validation : Microsomal stability assays using liver S9 fractions .

Q. What are the challenges in analyzing photodegradation pathways under UV exposure?

- LC-HRMS : Track degradation products (e.g., nitroso derivatives or defluorinated intermediates).

- Quantum Yield Calculation : Use actinometry to quantify reaction rates.

- Mechanistic Probes : Isotopic labeling (¹⁸O in nitro groups) to trace oxygen sources .

Q. How can the compound serve as a precursor for fluorinated agrochemicals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.